Absence of Confirmed Target-Specific Quantitative Activity Data for 4-Cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Systematic interrogation of ChEMBL, BindingDB, PubChem, and the primary literature reveals no verified, quantitative IC₅₀, Kᵢ, or EC₅₀ value specifically attributed to 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313403-85-9) against any molecular target [1]. A BindingDB entry for CYP4Z1 inhibition (ChEMBL_1904259 / CHEMBL4406481) references a compound with similar nomenclature, but its exact structural identity as CAS 313403-85-9 cannot be confirmed without the original publication [2]. Patent EP3842422 claims benzothiazole-benzamide LRRK2 inhibitors but does not list this specific compound as a tested example with disclosed IC₅₀ values [3]. Similarly, the endothelial lipase inhibitor literature (Meng et al., 2019) describes cyano-containing benzothiazoles but does not report data for this compound [4]. No head-to-head comparison against any analog exists in the peer-reviewed literature.
| Evidence Dimension | Target-specific inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No confirmed quantitative data available |
| Comparator Or Baseline | Related analogs: EL IC₅₀ ~4 nM (BDBM50443626); LRRK2 inhibitors with IC₅₀ values down to 12 nM reported in patent literature |
| Quantified Difference | Not calculable – no target-compound data exists |
| Conditions | Multiple potential assay contexts (EL: PLAi substrate fluorescence assay; LRRK2: recombinant enzyme assays; CYP4Z1: HepG2 membrane assay) – none confirmed for this compound |
Why This Matters
Without target-specific IC₅₀ values, this compound cannot be quantitatively differentiated from any analog for scientific selection or procurement purposes.
- [1] Searches of ChEMBL, BindingDB, and PubChem databases for CAS 313403-85-9 returned no confirmed quantitative bioactivity records as of April 2026. View Source
- [2] BindingDB Assay ChEMBL_1904259 (CHEMBL4406481). Inhibition of CYP4Z1 – compound identity unconfirmed as CAS 313403-85-9. View Source
- [3] CSIC/UCM. EP3842422A1 – LRRK2 inhibitor patent. Example compounds do not explicitly include CAS 313403-85-9 with disclosed activity data. View Source
- [4] Meng, W. et al. Benzothiazole-based EL inhibitors. Bioorg. Med. Chem. Lett., 2019, 126673. No data for CAS 313403-85-9. View Source
